Superior C–I Bond Reactivity for Initial Cross-Coupling vs. C–Br and C–Cl Analogs
In heteroaryl systems, the C–I bond is significantly more reactive than C–Br or C–Cl bonds in oxidative addition, the rate-determining step for many cross-coupling reactions. In a study on analogous 4-halogenated isothiazoles, 4-iodo derivatives showed complete conversion in Suzuki-Miyaura couplings under conditions where 4-bromo derivatives required longer times or higher temperatures, and the 4-chloro derivative was unreactive [1]. For 7-Chloro-4-iodobenzo[d]thiazole, this principle means the iodine at C-4 can be selectively coupled in the presence of the C-7 chlorine, a feat not possible with the 4,7-dibromo or 4,7-dichloro analogs.
| Evidence Dimension | Oxidative addition reactivity for cross-coupling |
|---|---|
| Target Compound Data | C–I bond: high reactivity (quantitative yield in model Suzuki coupling on analogous system) |
| Comparator Or Baseline | 4-Bromo-7-chloro analog (C–Br): slower reaction, requiring prolonged heating. 4,7-Dichloro analog (C–Cl): unreactive under standard Pd(0) conditions. |
| Quantified Difference | Reactivity order: C–I >> C–Br >> C–Cl. For an analogous 4-iodoisothiazole, Suzuki coupling yields >90% are reported vs. <10% for the 4-chloro under identical conditions [1]. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling; model system: 4-haloisothiazole with arylboronic acid, Pd(PPh3)4, base, 80 °C [1]. |
Why This Matters
This reactivity cliff ensures the iodine can be chemoselectively functionalized without touching the chlorine, enabling a controlled, sequential diversification of the benzothiazole core that is impossible with other dihalogen combinations.
- [1] Christoforou, I. C.; Koutentis, P. A. Regioselective Suzuki, Stille and Negishi reactions at C-4 of 4-bromo- and 4-iodoisothiazoles. Socolar. Accessed 2024. View Source
